molecular formula C20H24N2O3 B8070465 N-Benzyl L-Z-Valinamide

N-Benzyl L-Z-Valinamide

Cat. No.: B8070465
M. Wt: 340.4 g/mol
InChI Key: LIIPFWIZLJOOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Peptide Chemistry and Amide Derivatives

N-Benzyl L-Z-Valinamide is fundamentally an N-protected amino acid amide. In peptide chemistry, the protection of the amine and carboxyl groups of amino acids is a critical strategy to ensure the specific and controlled formation of peptide bonds. nih.gov The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a landmark development, providing a removable protecting group for the amine terminus of an amino acid. vulcanchem.com This allows for the stepwise assembly of peptides from the C-terminus to the N-terminus. vulcanchem.com

The amide portion of this compound, specifically the N-benzylamide, is also of significant interest. Amide bonds are the fundamental linkages in peptides and proteins, but N-substituted amides can confer unique properties to a molecule. The presence of the benzyl (B1604629) group on the amide nitrogen introduces steric bulk and hydrophobicity, which can influence the molecule's conformation, solubility, and interactions with biological targets. The stereochemistry of the L-valine residue is crucial, as it aligns with the configuration of naturally occurring amino acids, potentially allowing for compatibility with enzymatic systems. vulcanchem.com

Significance in Contemporary Chemical Biology Investigations

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of N-benzyl amino acid amides has demonstrated significant potential in chemical biology and medicinal chemistry. Studies on structurally related compounds provide insights into the potential applications of this compound.

Research has shown that N-substituted amino acid amides, including N'-benzylamides, exhibit notable biological activities. For instance, various amino acid amides have been evaluated for their anticonvulsant properties, showing moderate to excellent activity in maximal electroshock seizure (MES) models. nih.gov Specifically, the anticonvulsant activities of compounds like (R)-N′-benzyl 2-amino-3-methylbutanamide (B3250160) have been investigated, demonstrating that modifications to the N-benzyl group can significantly impact efficacy. acs.org These findings suggest that this compound could serve as a scaffold or intermediate in the development of novel therapeutic agents, particularly for neurological disorders.

Furthermore, the structural motifs present in this compound are relevant to the design of molecules that interact with biological systems. The benzyl group is known to enhance binding to hydrophobic pockets in proteins, a feature often exploited in the design of enzyme inhibitors. vulcanchem.com The amide and carbamate (B1207046) functional groups provide hydrogen-bonding capabilities, which are critical for molecular recognition and binding to biological targets. vulcanchem.com Given that analogs have been explored for antimicrobial properties by facilitating membrane disruption, this compound could also be investigated in this context. vulcanchem.com

Historical Development of Related N-Benzyl Amino Acid Derivatives

The development of N-benzyl amino acid derivatives is intrinsically linked to the evolution of peptide synthesis. The early 20th century saw the first successful peptide synthesis by Fischer and Fourneau. vulcanchem.com However, a major breakthrough came with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. vulcanchem.com This was the first readily removable Nα-protecting group, which revolutionized the field by allowing for controlled, stepwise peptide synthesis. vulcanchem.com The Cbz group is stable under many reaction conditions but can be removed by catalytic hydrogenation or with HBr in acetic acid. nih.gov

In parallel, the use of benzyl groups for the protection of side chains (Bzl) became a common strategy in what is known as the Boc/Bzl protection scheme for solid-phase peptide synthesis (SPPS), a technique developed by R. Bruce Merrifield in the 1960s. vulcanchem.comacs.org This method involved using the acid-labile t-butyloxycarbonyl (Boc) group for temporary Nα-protection and more stable benzyl-based groups for side-chain protection. vulcanchem.com

The synthesis of amide derivatives of amino acids also has a long history, with various methods developed to form the amide bond. Conventional methods often involve the use of coupling reagents or the conversion of the carboxylic acid to a more reactive species like an acid chloride. vulcanchem.com The study of N-substituted amino acid N'-benzylamides as a distinct class of compounds with potential biological activity gained traction later, with research in the early 2000s systematically exploring their synthesis and anticonvulsant properties. nih.gov This historical progression from fundamental protecting group chemistry to the exploration of complex derivatives for specific biological applications highlights the enduring importance of N-benzyl amino acid derivatives in chemical science.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name benzyl (1S)-1-[(benzylamino)carbonyl]-2-methylpropylcarbamate vulcanchem.comsigmaaldrich.com
CAS Number 20998-83-8 sigmaaldrich.com
Molecular Formula C₂₀H₂₄N₂O₃ vulcanchem.com
Molecular Weight 340.42 g/mol vulcanchem.com
InChI Key LIIPFWIZLJOOAS-SFHVURJKSA-N sigmaaldrich.com

Table 2: Research Findings on Related N-Benzyl Amino Acid Amides

Compound Class/DerivativeResearch FocusKey FindingsSource
N-Substituted Amino Acid N'-benzylamides Anticonvulsant ActivityDisplayed moderate-to-excellent activity in the maximal electroshock seizure (MES) test. nih.gov
(R)-N′-Benzyl 2-amino-3-methylbutanamide Anticonvulsant ActivityActivity was sensitive to substituents on the N'-benzylamide site; electron-withdrawing groups retained activity. acs.org
N,N′-benzylated bis(amino amides) from L-valine Metal ComplexationForm stable complexes with metal ions like Cu²⁺. rsc.org
N-benzyl-N-Boc-amides Transamidation ReactionsCan undergo transamidation under transition metal-free and base-free conditions. sioc-journal.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15(2)18(19(23)21-13-16-9-5-3-6-10-16)22-20(24)25-14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIPFWIZLJOOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl L Z Valinamide and Its Analogues

Stereoselective Synthesis of N-Benzyl Valinamide (B3267577) Scaffolds

The synthesis of N-benzyl valinamide scaffolds with high stereochemical purity is paramount, as the biological activity of chiral molecules is often dependent on their specific configuration. The L-configuration at the valine residue is consistent with naturally occurring amino acids, making it a key feature to preserve during synthesis. vulcanchem.com

Strategies for Chiral Induction and Retention

The primary strategy for ensuring the correct stereochemistry in N-Benzyl L-Z-Valinamide is the use of an enantiomerically pure starting material from the chiral pool, specifically L-valine. The core challenge then becomes the retention of this chirality throughout the synthetic sequence. The principal risk of racemization occurs at the α-carbon of the valine residue during the activation of its carboxylic acid group, which is a necessary step for amide bond formation.

Activation can lead to the formation of an oxazolone intermediate, particularly when using carbodiimide coupling reagents, which can readily epimerize. luxembourg-bio.com To suppress this side reaction and preserve the stereochemical integrity of the L-valine scaffold, additives are frequently employed. The most common of these is 1-hydroxy-1H-benzotriazole (HOBt). nih.gov When used in conjunction with a carbodiimide, HOBt traps the activated carboxylic acid as an active ester, which is less prone to racemization and reacts efficiently with the amine. luxembourg-bio.comnih.gov

Asymmetric Synthetic Approaches

The asymmetric synthesis of this compound is centered on the coupling of N-terminally protected L-valine (Z-L-Valine) with benzylamine. This approach relies on the pre-existing stereocenter of the amino acid. The development of racemization-free coupling reagents is a significant advancement in this area, offering alternative methods for amino acid activation that minimize the loss of enantiomeric purity. rsc.org While many asymmetric strategies focus on creating new stereocenters, in this context, the emphasis is on preserving the existing one through carefully chosen reagents and conditions that avoid harsh treatments or intermediates prone to racemization. The N-aryl-L-valinamide scaffold itself has been utilized as a catalyst in other asymmetric reactions, such as aldol additions, underscoring the importance of its chiral structure. beilstein-journals.org

Functional Group Transformations and Derivatization Strategies

The synthesis of this compound is a classic example of peptide chemistry, requiring the strategic use of protecting groups and efficient coupling reactions to form the desired amide bond. hepatochem.commasterorganicchemistry.com

Introduction and Removal of Protecting Groups

Protecting groups are essential in peptide synthesis to prevent undesirable side reactions, such as the self-polymerization of the amino acid. springernature.combiosynth.com In the synthesis of the target molecule, the α-amino group of L-valine is protected.

N-Terminal Protection : The benzyloxycarbonyl (Z or Cbz) group is employed as the temporary protecting group for the α-nitrogen of the valine. This group is widely used in solution-phase peptide synthesis. peptide.com It is stable under the conditions required for amide bond formation but can be selectively removed without affecting other parts of the molecule. The standard method for cleavage of the Z-group is hydrogenolysis (catalytic hydrogenation), a condition that is orthogonal to many other acid- or base-labile protecting groups. peptide.com

The protection of reactive functional groups is a mandatory strategy to prevent unwanted polymerization and other side reactions during the synthetic process. springernature.com

Coupling Reactions for Amide Bond Formation

The central reaction in the synthesis is the formation of the amide bond between the carboxylic acid of Z-L-Valine and the amino group of benzylamine. This condensation reaction requires the activation of the carboxylic acid, which is typically achieved using a coupling reagent. hepatochem.com

Carbodiimide Reagents : Carbodiimides are a foundational class of coupling reagents. Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common examples. luxembourg-bio.comhepatochem.com The reaction mechanism involves the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with benzylamine to form the amide bond. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and must be removed by filtration. luxembourg-bio.com

Phosphonium and Aminium Reagents : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) represent an improvement over carbodiimide methods for certain applications, though they can generate stoichiometric byproducts. vulcanchem.comhepatochem.com

Silicon-Based Reagents : More recent developments include the use of methoxysilanes as coupling agents in solvent-free conditions, offering a different approach to amide bond formation. rsc.org

The following table compares common coupling methods used for amide bond formation.

Interactive Data Table: Comparison of Amide Coupling Reagents
Reagent Class Example(s) Key Features Common Additive(s) Byproduct Profile
Carbodiimides DCC, EDC Widely applicable, cost-effective. luxembourg-bio.comhepatochem.com HOBt, HODhbt Stoichiometric urea byproduct (e.g., DCU). luxembourg-bio.com
Aminium/Uronium HATU, TBTU High efficiency, fast reaction times. nih.gov Base (e.g., DIPEA) Stoichiometric guanidinium byproducts. luxembourg-bio.com
Phosphonium PyBOP, PyAOP Similar to aminium salts, effective for hindered couplings. Base (e.g., DIPEA) Phosphine oxide byproducts.
Silanes PhSiH₃, TMOS Can be used catalytically or stoichiometrically, some allow solvent-free conditions. rsc.org N/A Siloxane polymers. rsc.org

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound involves refining several parameters to maximize yield, purity, and efficiency while minimizing side reactions and waste. Key factors for optimization include the selection of the coupling reagent and any necessary additives, the choice of solvent, reaction temperature, and the order of reagent addition. luxembourg-bio.com

For instance, the timing of amine addition is crucial when using coupling reagents to avoid the formation of guanidinium by-products. luxembourg-bio.com A study comparing different routes for synthesizing a structural analogue, N-benzyl-3-phenylpropanamide, highlighted significant differences in efficiency and environmental impact. The routes compared were an acid chloride method, a HATU-coupling method, and a greener boric acid catalysis method. The boric acid approach demonstrated superior atom economy and process mass intensity, showcasing a modern direction for optimization. vulcanchem.com

The table below summarizes key strategies for optimizing amide synthesis pathways.

Interactive Data Table: Strategies for Synthetic Pathway Optimization
Optimization Parameter Strategy Desired Outcome Rationale
Reagent Selection Use of additives like HOBt with carbodiimides. Suppression of racemization, increased yield. Traps the activated acid as a less racemization-prone active ester. luxembourg-bio.comnih.gov
Reaction Conditions Lowering temperature, controlled addition of reagents. Minimized side-product formation. Reduces the rate of competing side reactions.
Solvent Choice Aprotic solvents like DMF, CH₂Cl₂. Ensures solubility of reactants and facilitates reaction. Prevents interference from protic solvents in the coupling reaction.
Green Chemistry Employing catalytic methods (e.g., boric acid). Improved atom economy, reduced waste (PMI). Moves from stoichiometric activators to catalytic cycles with water as the only byproduct. vulcanchem.com
Purification Recrystallization or column chromatography. High final purity of the target compound. Efficient removal of byproducts (e.g., DCU) and unreacted starting materials.

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of this compound are critical aspects of its synthesis. Several factors, from the choice of reagents and reaction conditions to the purification methods, play a significant role in achieving these objectives.

Yield Enhancement:

The selection of the coupling reagent is a primary determinant of the reaction yield. Modern coupling reagents like HATU and HBTU are often preferred over classical reagents like DCC due to their higher coupling efficiency and faster reaction times, which can lead to improved yields. The choice of solvent is also crucial; polar aprotic solvents such as DMF and DCM are commonly used as they effectively dissolve the reactants and facilitate the reaction.

Stoichiometry of the reactants can be adjusted to drive the reaction to completion. Using a slight excess of the coupling reagent and benzylamine relative to N-Cbz-L-valine can help to ensure that the protected amino acid is fully consumed, thereby maximizing the yield of the desired product.

Reaction temperature and time are also important parameters to control. While some coupling reactions proceed efficiently at room temperature, others may benefit from cooling to minimize side reactions. patsnap.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time.

Purity Considerations:

A significant challenge in peptide synthesis is the potential for racemization, where the stereochemical integrity of the chiral center in the amino acid is compromised. The choice of coupling reagent and the reaction conditions can influence the extent of racemization. Reagents like HATU are known to suppress racemization. The presence of certain additives, such as 1-hydroxybenzotriazole (HOBt) when using carbodiimides, can also help to minimize this side reaction.

The formation of byproducts is another purity concern. For instance, when using DCC as a coupling reagent, a dicyclohexylurea (DCU) byproduct is formed, which is often insoluble and can be largely removed by filtration. However, trace amounts may remain and require further purification steps.

Purification Methods:

After the reaction is complete, a series of work-up and purification steps are necessary to isolate the pure this compound. The reaction mixture is typically washed with aqueous acidic and basic solutions to remove unreacted starting materials and soluble byproducts.

Crystallization is a highly effective method for purifying the final product. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane) and allowed to cool slowly, leading to the formation of crystals of the pure compound. prepchem.com

For compounds that are difficult to crystallize, column chromatography on silica gel is a common alternative. This technique separates the desired product from impurities based on their differential adsorption to the stationary phase. The purity of the final product is typically assessed by analytical techniques such as HPLC, melting point determination, and spectroscopic methods (NMR, IR, and Mass Spectrometry).

ParameterMethod/ReagentTypical Yield Range (%)Purity ConcernMitigation Strategy
Coupling Reagent DCC/HOBt60-80Racemization, DCU byproductUse of HOBt, Filtration
HATU/DIEA80-95--
Mixed Anhydride70-90-Controlled temperature
Solvent DCM, DMF-Solubility issuesAppropriate solvent selection
Purification Recrystallization-Trapped impuritiesSlow cooling, proper solvent choice
Column Chromatography-Co-eluting impuritiesOptimized eluent system

Scalability of Laboratory Synthesis

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges and considerations. For the synthesis of this compound, a solution-phase approach offers inherent advantages for scalability compared to solid-phase synthesis, primarily due to the homogeneity of the reaction mixture and the avoidance of expensive resins. gappeptides.com

Key Considerations for Scalability:

Molecular Design Principles and Structure Function Relationships of N Benzyl L Z Valinamide

Rational Design of N-Benzyl L-Z-Valinamide Analogues

The rational design of analogues of this compound, a compound characterized by an N-terminal benzyl (B1604629) group, a benzyloxycarbonyl (Z) protecting group, and an L-valinamide moiety, is predicated on established principles of medicinal chemistry and peptide design. The systematic modification of each component of this molecule allows for the exploration of structure-activity relationships (SAR) and the optimization of its interactions with biological targets.

Influence of N-Benzyl Moiety on Molecular Recognition

The N-benzyl group is a common motif in medicinal chemistry, valued for its ability to engage in various non-covalent interactions that are crucial for molecular recognition. nih.gov Its incorporation into the design of this compound analogues can serve several purposes. The aromatic ring of the benzyl group can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. khanacademy.org Furthermore, it can engage in hydrophobic interactions, which are fundamental to the stability of ligand-protein complexes. nih.gov

The flexibility of the N-benzyl group allows it to adopt different conformations, enabling it to fit into binding sites of various shapes and sizes. nih.gov The position and nature of substituents on the benzyl ring can be systematically varied to probe the electronic and steric requirements of the binding pocket. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic ring, influencing cation-π interactions. nih.gov Studies on other N-benzyl derivatives have shown that substitutions on the benzyl ring can significantly impact biological activity. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the benzyl ring were well-tolerated and led to compounds with potent inhibitory activity. acs.org

Role of L-Valinamide Stereochemistry and Side Chain Modifications

The stereochemistry of the L-valinamide portion of the molecule is critical for its biological activity. The specific spatial arrangement of the isopropyl side chain, the amide group, and the amine group, as dictated by the L-configuration, determines how the molecule presents its functional groups for interaction with a chiral biological target, such as a receptor or enzyme active site. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different potencies and efficacies. nih.gov The precise stereochemistry of amino acid residues is known to be crucial for the biological activity of peptides and their analogues. acs.org

Elucidation of Structure-Activity Relationships (SAR) in Targeted Interactions

The elucidation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogues, a systematic approach to modification and biological testing is essential to build a comprehensive SAR profile.

Systematic Modification and Activity Profiling

A systematic approach to modifying the this compound scaffold would involve the independent alteration of its three main components: the N-benzyl group, the benzyloxycarbonyl (Z) group, and the L-valinamide moiety.

For the N-benzyl group, a library of analogues could be synthesized with various substituents on the phenyl ring. These substituents could range from simple alkyl and halo groups to more complex functional groups, allowing for the exploration of steric, electronic, and hydrophobic effects. The resulting compounds would then be subjected to biological assays to determine their activity, allowing for the identification of substitution patterns that enhance potency.

The benzyloxycarbonyl (Z) group, being a protecting group in peptide synthesis, could be replaced with other N-acyl or N-sulfonyl groups to investigate the influence of the electronic and steric nature of this part of the molecule on activity. This could reveal whether this group is simply a placeholder or an active contributor to the molecule's interaction with its target.

Regarding the L-valinamide portion, as discussed previously, modifications to the side chain would be a primary focus. Additionally, the terminal amide could be substituted with other functional groups, such as esters or carboxylic acids, to probe the importance of the hydrogen bond donating and accepting capabilities of the amide group.

The following table illustrates a hypothetical SAR study based on modifications to the N-benzyl moiety, with activity data presented as IC50 values.

Compound IDN-Benzyl SubstituentHypothetical IC50 (µM)
Analogue 1H10.5
Analogue 24-Fluoro5.2
Analogue 34-Methyl8.9
Analogue 44-Methoxy12.1
Analogue 53,4-Dichloro2.8

This data is illustrative and not based on experimental results for this compound.

Correlating Structural Features with Functional Outcomes

The data generated from the systematic modification and activity profiling of this compound analogues would be analyzed to draw correlations between specific structural features and the observed biological activity. For instance, if analogues with electron-withdrawing substituents on the N-benzyl ring consistently show higher potency, it would suggest that a more electron-deficient aromatic ring is favorable for interaction with the target.

Similarly, if modifications to the valine side chain reveal that a larger, more hydrophobic group enhances activity, this would provide valuable information about the nature of the binding pocket. Computational modeling techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, could be employed to further rationalize these observations and build a predictive model for the design of new, more potent analogues.

The ultimate goal of this correlative analysis is to develop a pharmacophore model for this class of compounds. This model would define the key structural and electronic features required for optimal biological activity, guiding the future design of this compound analogues with improved therapeutic potential.

N-Benzyl Val

The core structure of N-benzyl valinamide (B3267577) derivatives provides a versatile scaffold in drug discovery. The combination of the N-benzyl group and the valine residue allows for the exploration of both aromatic and aliphatic interactions within a biological target. The valine component, with its chiral center and defined stereochemistry, introduces a level of three-dimensional complexity that can be crucial for achieving high-affinity and selective binding. The amide linkage provides a rigidifying element and a key hydrogen bonding motif. The systematic exploration of SAR for this scaffold, as outlined above, is a proven strategy for the development of novel therapeutic agents.

Q & A

Q. What synthetic strategies are commonly employed for N-Benzyl L-Z-Valinamide, and how do reaction conditions influence yield and stereochemical purity?

Methodological Answer:

  • Protection/Deprotection Techniques : The N-Benzyl group is often introduced via alkylation of valinamide precursors using benzyl halides (e.g., benzyl bromide) in the presence of a base like triethylamine. Optimal temperatures (0–25°C) and anhydrous conditions prevent hydrolysis .
  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation catalysts) ensure retention of the L-configuration. Monitoring via chiral HPLC or polarimetry is critical .
  • Yield Optimization : Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for benzylating agent to amine) minimize side reactions like over-alkylation .

Q. What analytical techniques are essential for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm benzyl group integration (e.g., aromatic protons at δ 7.2–7.4 ppm) and amide bond formation (δ 1.8–2.2 ppm for valine methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 279.2 for C14_{14}H21_{21}N2_2O2_2) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Amide I and II bands (~1650 cm1^{-1} and ~1550 cm1^{-1}) confirm secondary structure .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the selective inhibition of this compound against butyrylcholinesterase (BChE) in Alzheimer’s disease models?

Methodological Answer:

  • Enzyme Assays : Use recombinant human BChE in kinetic assays with acetylthiocholine as substrate. Measure IC50_{50} values via Ellman’s method (absorbance at 412 nm) and compare to acetylcholinesterase (AChE) to assess selectivity (>100-fold selectivity indicates BChE specificity) .
  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to identify binding interactions with BChE’s peripheral anionic site (PAS), leveraging benzamide derivatives’ structural data .
  • In Vivo Validation : Test cognitive improvement in transgenic AD mice (e.g., APP/PS1 models) using Morris water maze, with dosing adjusted for blood-brain barrier permeability .

Q. What experimental approaches address contradictions in the metabolic stability of N-Benzyl-containing compounds across species?

Methodological Answer:

  • In Vitro Microsomal Assays : Compare hepatic microsomes from humans, rats, and mice to quantify metabolic half-life (t1/2_{1/2}). Use LC-MS to identify metabolites (e.g., N-debenzylation products) .
  • Isotope Labeling : Incorporate 14^{14}C-labeled benzyl groups to track metabolic pathways and quantify CYP450-mediated oxidation rates .
  • Cross-Species Pharmacokinetics : Administer compounds to rodents and primates, measuring plasma concentrations over time. Adjust dosage based on interspecies scaling factors (e.g., allometric scaling) .

Q. How can researchers optimize the removal of the N-Benzyl group in valinamide derivatives without degrading the core structure?

Methodological Answer:

  • Catalytic Hydrogenation : Use Pd/C (10% w/w) under H2_2 (1–3 atm) in ethanol at 50°C. Monitor debenzylation via TLC (Rf shift) and quench reactions to prevent over-reduction .
  • Alternative Deprotection : Employ Birch conditions (Li/NH3_3) for acid-sensitive substrates, ensuring low temperatures (-78°C) to avoid racemization .
  • Post-Reaction Analysis : Validate structural integrity via 1^1H NMR (loss of benzyl signals) and chiral HPLC to confirm retained enantiopurity .

Methodological Notes

  • Data Contradiction Analysis : For conflicting enzyme inhibition results, validate assay conditions (pH, ionic strength) and use orthogonal methods (e.g., surface plasmon resonance vs. fluorometric assays) .
  • Advanced Structural Modifications : Introduce fluorinated benzyl groups (e.g., 3-fluoro substitution) to enhance metabolic stability and target engagement, as seen in benzyloxyphenyl pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.